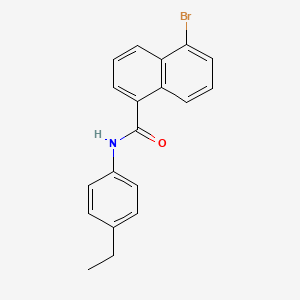![molecular formula C22H25F3N6 B5101962 4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B5101962.png)
4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with various phenyl and alkyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine typically involves multiple steps. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2,5-dimethylaniline, followed by the introduction of diethylamine and 3-(trifluoromethyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-N-(2,4-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine
- 4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine
Uniqueness
The uniqueness of 4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine lies in its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties compared to similar compounds. This unique structure can influence its reactivity, binding affinity, and overall efficacy in various applications.
属性
IUPAC Name |
4-N-(2,5-dimethylphenyl)-2-N,2-N-diethyl-6-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N6/c1-5-31(6-2)21-29-19(26-17-9-7-8-16(13-17)22(23,24)25)28-20(30-21)27-18-12-14(3)10-11-15(18)4/h7-13H,5-6H2,1-4H3,(H2,26,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHOBUMJIZLHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)C)C)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5101886.png)
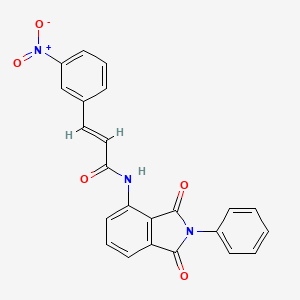
![N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B5101904.png)
![4-benzyl-1-(3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5101907.png)
![(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-naphthalen-1-ylfuran-2-one](/img/structure/B5101915.png)
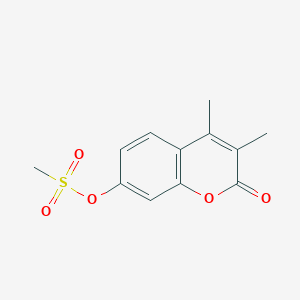
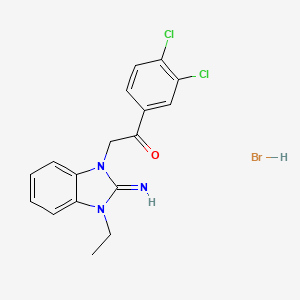
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline](/img/structure/B5101941.png)
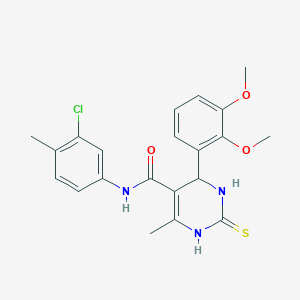
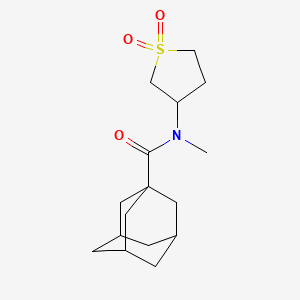
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B5101969.png)
![4-[(4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5101994.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5102000.png)
